3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid
Description
Discovery and Development Timeline
The compound 3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid emerged as a specialized reagent in the early 2020s, coinciding with advancements in convergent solid-phase peptide synthesis (SPPS). Its development was driven by the need for stable thioether linkages in peptide architectures, which offer superior chemical robustness compared to traditional disulfide bonds. While the exact first synthesis date is not explicitly documented, its structural analogs appear in protocols described by Mourtas et al. (2020), who demonstrated its utility in forming thioether-containing peptides via haloacylated intermediates. The PubChem entry (CID 156597231), created in 2021, formalized its characterization, confirming a molecular weight of 1128.3 g/mol and establishing standardized nomenclature.
Position in Contemporary Peptide Chemistry
This compound occupies a critical niche as a dual-functional building block, combining the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a reactive thioether moiety. Its design addresses two key challenges in SPPS:
- Orthogonal Protection : The Fmoc group enables selective deprotection under basic conditions, preserving acid-labile side chains during synthesis.
- Convergent Assembly : The propylsulfanyl-propanoic acid backbone facilitates late-stage ligation of peptide fragments, as demonstrated in routes A and C of Mourtas' convergent synthesis framework.
Recent applications emphasize its role in constructing cyclic peptides and antibody-drug conjugates, where thioether stability under physiological conditions is paramount.
Significance in Thioether Linkage Research
Thioether bonds formed using this compound exhibit distinct advantages over conventional linkages:
| Property | Thioether (via this compound) | Disulfide Bond |
|---|---|---|
| Oxidative Stability | High | Low |
| Reductive Resistance | Exceptional | Poor |
| Synthetic Flexibility | Compatible with Fmoc SPPS | Limited |
Data adapted from Mourtas et al. (2020) and PubChem.
The compound enables quantitative thioether formation in SPPS, with reported yields exceeding 87% when reacting haloacetylated peptides with Fmoc-protected aminothiol derivatives. Its tert-butoxycarbonyl (Boc) and Fmoc compatibility allows seamless integration into automated peptide synthesizers, as evidenced by its use in synthesizing model peptides with 95-98% purity.
Relationship to Other Fmoc-Protected Building Blocks
While sharing the Fmoc group with standard amino acid derivatives, this compound introduces unique capabilities through its sulfur-containing backbone:
Compared to Fmoc-Amino Acids :
Versus Fmoc-Triazine Analogs :
Relative to Fmoc-Aminothiols :
The compound's molecular architecture (C39H42N4O6S2) strategically balances steric bulk from the Fmoc group with the reactivity of the propylsulfanyl chain, making it indispensable for synthesizing protease-resistant therapeutic peptides.
Properties
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-20(24)10-13-27-12-5-11-22-21(25)26-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXHHCLFFCKBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCSCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Thioether Formation: The protected amino group is then reacted with a propylsulfanyl group to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of reactants to ensure high yield.
Optimized Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum efficiency.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid undergoes several types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amino groups.
Scientific Research Applications
Peptide Synthesis
The primary application of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid lies in its use as a building block in peptide synthesis. The Fmoc group serves to protect the amino group during coupling reactions, allowing for the sequential addition of amino acids to form peptides. The thioether linkage provided by the sulfanyl group contributes to the overall stability of the synthesized peptides.
Drug Development
The compound's unique structure makes it a candidate for drug development, particularly in designing peptide-based therapeutics. Its ability to stabilize peptide bonds and resist hydrolysis can enhance the pharmacokinetic properties of peptide drugs, making them more effective.
Bioconjugation Techniques
In bioconjugation, this compound can be utilized to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules via thioether linkages. This application is significant in developing biosensors and targeted drug delivery systems.
General Synthesis Route
The synthesis of this compound typically involves several key steps:
- Fmoc Protection : The amino group is protected using fluorenylmethoxycarbonyl chloride.
- Thioether Formation : The protected amino group is reacted with a propylsulfanyl group to form the thioether linkage.
- Purification : Final products are purified through methods such as crystallization or chromatography to achieve high purity levels.
| Step | Description |
|---|---|
| 1 | Fmoc protection of amino group |
| 2 | Reaction with propylsulfanyl group |
| 3 | Purification via crystallization or chromatography |
Industrial Production Methods
In industrial settings, the production of this compound follows optimized conditions to maximize yield and purity:
- Bulk Reactants : Utilization of large quantities of reactants.
- Optimized Conditions : Adjustments in temperature, pressure, and pH are made for efficiency.
- Quality Control : Rigorous testing ensures that the final product meets required specifications.
Mechanism of Action
The mechanism of action of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid involves:
Protection: The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions.
Deprotection: Under basic conditions, the Fmoc group is removed to reveal the free amino group, allowing further reactions to occur.
Thioether Linkage: The thioether group provides stability and resistance to oxidation, making it useful in various chemical environments.
Comparison with Similar Compounds
Key Features
- Fmoc Protection : The Fmoc group acts as a base-labile protecting group for the amine, enabling its selective removal under mild conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS).
- Thioether Linkage : The propylsulfanyl moiety introduces a stable thioether bond, reducing oxidation susceptibility compared to free thiols.
- Applications: Primarily used in SPPS to incorporate non-natural amino acids or enable post-synthetic modifications via thioether-mediated conjugation.
Comparison with Similar Compounds
Sulfur-Containing Analogues
Key Findings :
- Stability : The target compound’s thioether linkage offers superior oxidation resistance compared to mercapto derivatives (e.g., ).
- Deprotection Flexibility: Compounds like Fmoc-S-Boc-3-aminopropyl-L-cysteine allow sequential removal of Boc (trifluoroacetic acid, TFA) and Fmoc (piperidine), enabling complex peptide architectures .
- Orthogonal Protection : Acm in Fmoc-D-Cys(Acm)-OH permits selective thiol deprotection without disturbing Fmoc, ideal for disulfide bond formation .
Aromatic Substituted Analogues
Key Findings :
- Electron Effects : The 4-nitrophenyl derivative () exhibits redox activity, while the trifluoromethyl group () enhances metabolic stability in drug candidates.
- Solubility Modulation : Hydroxyl () and methoxy () groups improve aqueous solubility, critical for bioavailability.
Heterocyclic and Aliphatic Analogues
Biological Activity
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid, commonly referred to as Fmoc-Cys(S)-OH, is a complex organic compound that plays a significant role in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the stability and reactivity of amino acids during synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₃₁N₃O₄S. Its structural features include:
- Fluorenylmethoxycarbonyl group : Provides protection to the amino group during chemical reactions.
- Thioether linkage : Enhances stability and resistance to oxidation.
| Property | Value |
|---|---|
| Molecular Weight | 373.5 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| pKa | Not available |
The biological activity of this compound primarily revolves around its role in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection under basic conditions, the free amino group can participate in further reactions.
Key Mechanisms:
- Protection and Deprotection : The Fmoc group can be removed using a base like piperidine, revealing the active amino group for subsequent reactions.
- Thioether Stability : The thioether linkage provides enhanced stability against oxidation, making it suitable for various biological environments.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorene moiety often enhances lipophilicity, influencing its interaction with biological targets.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of Fmoc-protected amino acids showed significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : Research has indicated that thioether-containing compounds can modulate inflammatory pathways, providing insights into their therapeutic potential in inflammatory diseases.
Applications in Drug Development
The unique structural characteristics of this compound make it a valuable candidate in drug development:
- Peptide Synthesis : Widely used as a building block in synthesizing peptides with specific biological activities.
- Therapeutic Agents : Potential applications in designing drugs targeting specific diseases due to its ability to interact with various biological molecules.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid?
- Molecular Formula : C₂₁H₂₃NO₄S
- Molecular Weight : 385.49 g/mol
- CAS Number : 2138420-18-3
- Chirality : Available in chiral forms (e.g., (3R)-isomer) for stereospecific applications .
- Methodological Note : Characterize purity via HPLC (>98% by HPLC) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is this compound synthesized, and what protective groups are involved?
- Synthesis Steps :
Fmoc Protection : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during solid-phase peptide synthesis (SPPS).
Thioether Linkage : A propylsulfanyl bridge is formed via nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor.
Acid Deprotection : The carboxylic acid group is generated by cleaving ester-protecting groups under acidic conditions (e.g., TFA treatment) .
- Critical Step : Monitor reaction progress using TLC (silica gel, UV visualization) to avoid over-alkylation of the thiol group.
Q. What are the recommended storage and handling protocols?
- Storage : Store at -20°C in inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether bond and Fmoc group degradation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) to minimize exposure to dust, which may cause skin/eye irritation (GHS Category 2A/2B) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives of this compound?
- Optimization Strategy :
- Reaction Time : Reduce from 12 hours (conventional heating) to 30 minutes under microwave irradiation (100°C, 150 W).
- Yield Improvement : Increase from 65% to 89% by enhancing reaction homogeneity and reducing side reactions .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Stability Challenges :
- Acidic Conditions (pH < 3) : Rapid Fmoc cleavage observed (half-life < 1 hour).
- Neutral/Basic Conditions (pH 7–9) : Thioether oxidation occurs, forming sulfoxide byproducts.
- Resolution Strategy :
- Use LC-MS to quantify degradation products.
- Stabilize solutions with antioxidants (e.g., 0.1% BHT) and store at -80°C for long-term use .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Comparative Analysis :
| Derivative | Substitution | Bioactivity (IC₅₀, nM) | Reactivity in SPPS |
|---|---|---|---|
| Parent Compound | None | 250 ± 15 | High |
| 3,5-Difluorophenyl Analog | Fluorine at C3, C5 | 89 ± 8 | Moderate |
| Trifluoromethylphenyl Analog | CF₃ at C4 | 520 ± 30 | Low |
- Conclusion : Fluorine substitutions enhance target binding (e.g., kinase inhibition) but may reduce coupling efficiency due to steric effects .
Q. What strategies mitigate discrepancies in peptide coupling efficiency studies?
- Experimental Design :
- Activation Reagents : Compare HATU vs. DIC/Oxyma for carbodiimide-mediated coupling.
- Solvent Screening : Test DMF, DCM, and NMP for solubility and reaction kinetics.
- Data Interpretation :
- HATU in DMF achieves >95% coupling yield (by HPLC), while DIC/Oxyma in NMP yields 78% due to poor Fmoc deprotection .
Methodological Best Practices
- Purification : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate high-purity fractions.
- Quality Control : Validate batches with elemental analysis (C, H, N, S within ±0.4% theoretical) and FT-IR for functional group verification .
- Contradiction Management : Cross-reference crystallographic data (e.g., single-crystal X-ray diffraction ) with computational models (DFT) to resolve stereochemical ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
